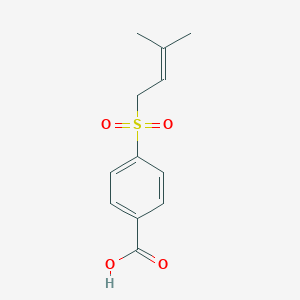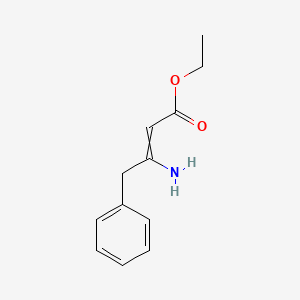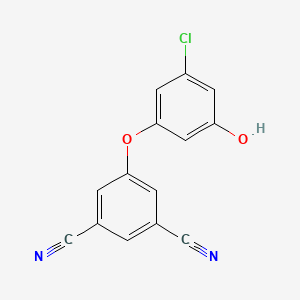
4-Iodo-6-quinolinecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodoquinoline-6-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. The presence of an iodine atom at the 4th position and an aldehyde group at the 6th position makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodoquinoline-6-carbaldehyde typically involves the iodination of quinoline derivatives followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 4th position of quinoline. The formylation at the 6th position can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: Industrial production of 4-iodoquinoline-6-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact.
化学反应分析
Types of Reactions: 4-Iodoquinoline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the Suzuki-Miyaura coupling reaction can replace the iodine with an aryl or vinyl group using a palladium catalyst and boronic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products Formed:
Oxidation: 4-iodoquinoline-6-carboxylic acid.
Reduction: 4-iodoquinoline-6-methanol.
Substitution: Various aryl or vinyl-substituted quinoline derivatives.
科学研究应用
4-Iodoquinoline-6-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: Quinoline derivatives, including 4-iodoquinoline-6-carbaldehyde, are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential use in drug discovery and development. Quinoline derivatives are known for their therapeutic properties, and modifications of 4-iodoquinoline-6-carbaldehyde can lead to new drug candidates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its unique reactivity allows for the development of new materials with specific properties.
作用机制
The mechanism of action of 4-iodoquinoline-6-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the aldehyde group can influence its binding affinity and reactivity with biological molecules. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and optimizing its use in drug development.
相似化合物的比较
4-Chloroquinoline-6-carbaldehyde: Similar structure but with a chlorine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
4-Bromoquinoline-6-carbaldehyde: Contains a bromine atom instead of iodine. Bromine is less reactive than iodine, which can affect the compound’s chemical behavior.
4-Fluoroquinoline-6-carbaldehyde: Contains a fluorine atom, which is smaller and more electronegative than iodine. This can lead to different chemical and biological properties.
Uniqueness: 4-Iodoquinoline-6-carbaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can enhance its reactivity in substitution reactions and influence its interactions with biological targets. The combination of the iodine atom and the aldehyde group provides a versatile platform for further chemical modifications and applications.
属性
CAS 编号 |
958852-14-7 |
|---|---|
分子式 |
C10H6INO |
分子量 |
283.06 g/mol |
IUPAC 名称 |
4-iodoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H6INO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-6H |
InChI 键 |
VGFIOYZSQYFWQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CC(=C2C=C1C=O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{2-[(trimethylsilyl)ethynyl]phenyl}ethyl)acetamide](/img/structure/B13883534.png)

![6-Cyclohexyl-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13883554.png)
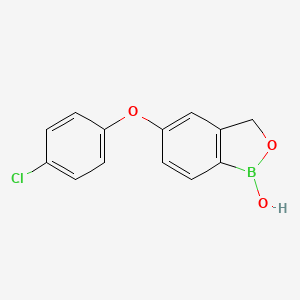
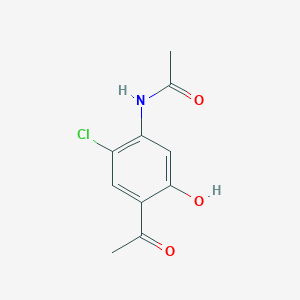
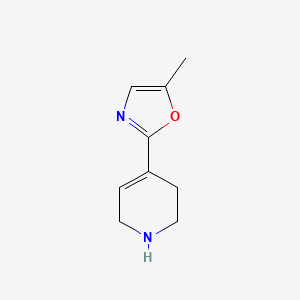
![N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B13883590.png)

![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)
